PDE9A Inhibitory Potency: Class-Level SAR Inference from Structurally Adjacent Compounds
No direct PDE9A inhibition data were located for CAS 863448-30-0. Class-level inference is drawn from US Patent US9617269, which exemplifies N1-isopropyl pyrazolo[3,4-d]pyrimidin-4(5H)-ones with varied C5-benzyl groups. The most potent disclosed analog, WYQ-91 (N1-isopropyl, C5-substituted benzyl), has a PDE9A IC50 of 6 nM [1]. WYQ-86 has an IC50 of 37 nM, and WYQ-95 has 52 nM [2][3]. The >8-fold potency range among these close analogs highlights that the 3,4-dichlorobenzyl conformation and the tert-butyl lipophilic bulk of CAS 863448-30-0 would be expected to produce a unique activity profile distinct from any of the patent-exemplified compounds.
| Evidence Dimension | PDE9A enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | Not available for CAS 863448-30-0 |
| Comparator Or Baseline | WYQ-91 (6 nM), WYQ-86 (37 nM), WYQ-95 (52 nM) [1][2][3] |
| Quantified Difference | Cannot be calculated; class potency range spans >8-fold |
| Conditions | Recombinant human PDE9A enzyme inhibition assay (details in US9617269) |
Why This Matters
If PDE9A is the target of interest, procurement of CAS 863448-30-0 would require de novo IC50 determination because its activity cannot be reliably interpolated from existing patent SAR.
- [1] BindingDB BDBM50034639. CHEMBL3360414. US9617269, Compound WYQ-91. IC50: 6 nM for PDE9A. Accessed via BindingDB. View Source
- [2] BindingDB BDBM317135. US9617269, Compound WYQ-86. IC50: 37 nM for PDE9A. Accessed via BindingDB. View Source
- [3] BindingDB BDBM50034638. CHEMBL3360411. US9617269, Compound WYQ-95. IC50: 52 nM for PDE9A. Accessed via BindingDB. View Source
